molecular formula C14H8BrNO3 B3359588 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid CAS No. 86611-61-2

6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid

Cat. No. B3359588
CAS RN: 86611-61-2
M. Wt: 318.12 g/mol
InChI Key: HPWGGDVHXVGQLP-UHFFFAOYSA-N
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Description

6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid is a derivative of 9-oxo-9,10-dihydroacridine-4-carboxylic acid . It has a molecular weight of 318.12 . The compound is known for its potential applications in various fields, including pharmacology and industry .


Molecular Structure Analysis

The InChI code for 9-oxo-9,10-dihydroacridine-4-carboxylic acid, a related compound, is 1S/C14H9NO3/c16-13-8-4-1-2-7-11 (8)15-12-9 (13)5-3-6-10 (12)14 (17)18/h1-7H, (H,15,16) (H,17,18) . This suggests a complex structure with multiple rings and functional groups.

Mechanism of Action

The mechanism of action of acridine derivatives, including 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid, is primarily due to their ability to intercalate into double-stranded DNA . This intercalation can have subsequent impacts on biological processes involving DNA and related enzymes .

Future Directions

Acridine derivatives have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections . Continued development of effective approaches for finding and optimizing acridine derivatives for localizing at disease sites is required . Acridine medications may be used with bioactive substances such as DNA repair protein inhibitors to prevent cancer and improve results .

properties

IUPAC Name

6-bromo-9-oxo-10H-acridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrNO3/c15-7-4-5-8-11(6-7)16-12-9(13(8)17)2-1-3-10(12)14(18)19/h1-6H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWGGDVHXVGQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)C(=O)O)NC3=C(C2=O)C=CC(=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00532497
Record name 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86611-61-2
Record name 6-Bromo-9-oxo-9,10-dihydroacridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00532497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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